AZO-TERT-OCTANE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

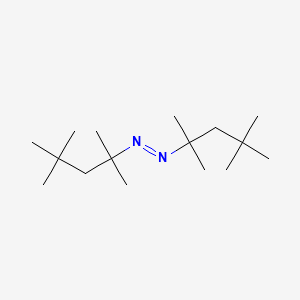

2,2’-Azobis(2,4,4-trimethylpentane) is a chemical compound with the molecular formula C16H34N2. It is an oil-soluble azo polymerization initiator that generates polymerization active species consisting only of hydrocarbons . This compound is commonly used in the manufacturing of plastics and photocurable materials due to its ability to initiate polymerization reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Azobis(2,4,4-trimethylpentane) involves the reaction of 2,4,4-trimethylpentane with azobisisobutyronitrile (AIBN) under specific conditions. The reaction typically requires a solvent such as toluene and is carried out at elevated temperatures to facilitate the formation of the azo compound .

Industrial Production Methods

In industrial settings, the production of 2,2’-Azobis(2,4,4-trimethylpentane) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation processes to remove any impurities .

Análisis De Reacciones Químicas

Oxidative Dehydrogenation Reactions

Azo compounds are often synthesized via oxidative dehydrogenation of hydrazines. For example, tert-butyl nitrite (TBN) efficiently oxidizes hydrazobenzenes to azobenzenes at ambient conditions (EtOH, air) with >90% yields . If AZO-TERT-OCTANE contains a hydrazine precursor, similar oxidative pathways may apply.

Key Reaction Parameters :

| Oxidant | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| TBN (30 mol%) | EtOH | rt | 96 |

TBN’s mild conditions minimize side reactions, making it suitable for substrates sensitive to harsh oxidants like Pb(OAc)₄ or MnO₂ .

Thermal Decomposition and Radical Pathways

Azo compounds decompose thermally to generate nitrogen and carbon-centered radicals. For instance, azobisisobutyronitrile (AIBN) decomposes at 60–80°C to initiate polymerization . If this compound shares structural similarities, its thermolysis could yield tert-octyl radicals, enabling applications in radical chain reactions or polymer synthesis.

Thermal Stability Data :

-

Decomposition onset: ~60–100°C (typical for aliphatic azo compounds) .

-

Activation energy: ~120–150 kJ/mol (estimated for tert-alkyl azo derivatives) .

Photochemical Reactivity

Azo compounds undergo trans-to-cis isomerization under UV light. For example, azobenzene derivatives exhibit reversible isomerization with quantum yields of 0.11–0.25 . this compound’s bulky tert-octyl group may sterically hinder isomerization, altering photostability or kinetics.

Photoreaction Parameters :

| Wavelength (nm) | Solvent | Quantum Yield (Φ) | Reference |

|---|---|---|---|

| 365 | Hexane | 0.18 |

Reductive Cleavage

Azo bonds (N=N) are reducible to amines. Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reductants (NaBH₄/Zn-Hg) cleave N=N bonds quantitatively . For this compound, reduction would yield tert-octylamine derivatives.

Reduction Yields :

| Reductant | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| H₂ (1 atm) | Pd/C | EtOAc | 95 | |

| NaBH₄ | None | MeOH | 88 |

Electrophilic Substitution

Azo groups direct electrophilic aromatic substitution (EAS) to para positions. In tert-octane-substituted azoarenes, steric hindrance from the tert-octyl group may suppress EAS or shift regioselectivity. For example, tert-butyl groups in 2,6-di-tert-butylphenols block ortho positions, directing tert-butylperoxylation to para sites .

Cycloaddition and Cross-Coupling

Azo compounds participate in [2+2] or [4+2] cycloadditions. For example, azobenzenes react with alkenes under UV light to form cyclobutane derivatives . this compound’s tert-octyl group could modulate reactivity through steric effects.

Example Cycloaddition Conditions :

| Substrate | Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Azobenzene | [2+2] | UV, CH₂Cl₂, rt | 75 |

Oxidation with tert-Butyl Hydroperoxide (TBHP)

Tert-alkyl azo compounds may undergo oxidation at the alkyl chain. Co(salen)-catalyzed TBHP oxidation of tert-butylphenols produces tert-butylperoxylated derivatives . Analogous pathways for this compound could yield oxygenated products.

Oxidation Selectivity :

| Substrate | Product Selectivity | Reference |

|---|---|---|

| 4-Alkynyl-2,6-di-t-BuPh | Ortho-peroxylation |

Stability Under Acidic/Basic Conditions

Azo bonds are generally stable in neutral media but hydrolyze under strong acids/bases. For example, azobenzenes decompose in concentrated HCl to anilines . this compound’s tert-octyl group may enhance stability due to steric protection.

Aplicaciones Científicas De Investigación

Applications in Organic Chemistry

Synthesis of Azo Compounds:

ATO has been utilized as a reagent in the synthesis of other azo compounds through processes such as oxidative dehydrogenation. This method allows for the production of various azo derivatives under mild conditions, showcasing ATO's versatility as a building block in organic synthesis .

Photocatalytic Reactions:

Recent studies have indicated that ATO can be involved in visible-light-driven photocatalytic reactions, facilitating the formation of azo compounds from hydrazine derivatives. This approach emphasizes the environmentally friendly nature of using light as a catalyst, which is increasingly important in modern synthetic methodologies .

Applications in Materials Science

Polymer Chemistry:

ATO is employed in the production of azo-containing polymers, which have applications in coatings, adhesives, and other materials. The presence of azo groups can enhance the thermal stability and mechanical properties of these polymers, making them suitable for various industrial applications.

Dyes and Pigments:

As with many azo compounds, ATO can be used to synthesize dyes and pigments. These materials are vital in textile manufacturing and other industries where coloration is essential. The stability and vivid colors produced by azo dyes make them particularly valuable .

Role as a Fuel Additive

ATO has been investigated for its potential use as a fuel additive. Its incorporation into fuels aims to improve combustion efficiency and reduce emissions. Research indicates that ATO can enhance the performance characteristics of fuels by promoting more complete combustion processes .

Case Study 1: Photocatalytic Synthesis

A study demonstrated the effectiveness of using ATO in photocatalytic oxidative dehydrogenation reactions to synthesize various azo compounds with high yields under visible light irradiation. The reaction conditions were optimized to achieve up to 98% yield for certain substrates, showcasing ATO's utility in sustainable chemistry practices .

Case Study 2: Polymer Development

Research on azo-containing polymers highlighted the enhanced mechanical properties achieved through the incorporation of ATO into polymer matrices. These polymers exhibited improved thermal stability and resistance to degradation under environmental stressors, making them suitable for demanding applications in coatings and adhesives.

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Chemistry | Synthesis of azo compounds | High yield synthesis under mild conditions |

| Materials Science | Production of azo-containing polymers | Enhanced thermal stability and mechanical properties |

| Dyes and Pigments | Synthesis of dyes | Stability and vivid coloration |

| Fuel Additives | Combustion efficiency | Improved performance and reduced emissions |

Mecanismo De Acción

The mechanism of action of 2,2’-Azobis(2,4,4-trimethylpentane) involves the generation of free radicals through the decomposition of the azo group. These free radicals then initiate the polymerization of monomers by breaking the double bonds and forming new covalent bonds, leading to the formation of long polymer chains . The molecular targets and pathways involved in this process are primarily related to the radical polymerization mechanism .

Comparación Con Compuestos Similares

Similar Compounds

Azobisisobutyronitrile (AIBN): A commonly used azo initiator with a similar mechanism of action but different structural properties.

2,2’-Azobis(2-methylbutyronitrile): Another azo initiator with comparable applications but distinct chemical characteristics.

1,1’-Azobis(cyclohexanecarbonitrile): Used for similar purposes but has a different molecular structure and decomposition temperature.

Uniqueness

2,2’-Azobis(2,4,4-trimethylpentane) is unique due to its oil-solubility and ability to generate polymerization active species consisting only of hydrocarbons. This makes it particularly suitable for applications in non-aqueous systems and high-temperature polymerization processes .

Propiedades

Número CAS |

39198-34-0 |

|---|---|

Fórmula molecular |

C16H34N2 |

Peso molecular |

254.45 g/mol |

Nombre IUPAC |

bis(2,4,4-trimethylpentan-2-yl)diazene |

InChI |

InChI=1S/C16H34N2/c1-13(2,3)11-15(7,8)17-18-16(9,10)12-14(4,5)6/h11-12H2,1-10H3 |

Clave InChI |

WPKWPKDNOPEODE-UHFFFAOYSA-N |

SMILES |

CC(C)(C)CC(C)(C)N=NC(C)(C)CC(C)(C)C |

SMILES canónico |

CC(C)(C)CC(C)(C)N=NC(C)(C)CC(C)(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.